Cas no 2090944-13-9 (3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine)

3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with methoxy groups at the 3- and 6-positions and a piperazine moiety at the 4-position. This structure imparts unique reactivity and versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the piperazine group enhances its potential as a building block for biologically active molecules, particularly in the development of CNS-targeting compounds. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The dimethoxy substitutions contribute to improved solubility and stability, aiding in synthetic applications. This compound is suited for research in medicinal chemistry and drug discovery.
3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine structure
2090944-13-9 structure
Product Name:3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine
CAS No:2090944-13-9
MF:C10H16N4O2
MW:224.259641647339
CID:5721819
PubChem ID:121207123
Update Time:2025-05-21

3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3,6-dimethoxy-4-(piperazin-1-yl)pyridazine
    • 2090944-13-9
    • 3,6-dimethoxy-4-piperazin-1-ylpyridazine
    • AKOS026716117
    • F2147-2974
    • Pyridazine, 3,6-dimethoxy-4-(1-piperazinyl)-
    • 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine
    • Inchi: 1S/C10H16N4O2/c1-15-9-7-8(10(16-2)13-12-9)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3
    • InChI Key: PZQGJQWROGJKFN-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=C(N=N1)OC)N1CCNCC1

Computed Properties

  • Exact Mass: 224.12732577g/mol
  • Monoisotopic Mass: 224.12732577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 59.5Ų

Experimental Properties

  • Density: 1.166±0.06 g/cm3(Predicted)
  • Boiling Point: 464.6±45.0 °C(Predicted)
  • pka: 8.26±0.10(Predicted)

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Additional information on 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine

Introduction to 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine (CAS No. 2090944-13-9)

3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine, with the CAS number 2090944-13-9, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridazines, which are six-membered heterocyclic compounds containing two nitrogen atoms. The presence of methoxy and piperazine substituents imparts unique chemical and biological properties, making it a promising candidate for various therapeutic applications.

The chemical structure of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine consists of a pyridazine core with methoxy groups at the 3 and 6 positions and a piperazine ring at the 4 position. The methoxy groups enhance the lipophilicity and stability of the molecule, while the piperazine moiety provides additional functional groups that can interact with biological targets. These structural features contribute to its potential as a lead compound in drug discovery.

Recent studies have highlighted the pharmacological activities of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine. One notable area of research is its potential as an anti-inflammatory agent. In vitro experiments have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine has also been investigated for its neuroprotective effects. Preclinical studies have demonstrated that this compound can reduce oxidative stress and protect neurons from damage induced by ischemia-reperfusion injury. These findings indicate that it may be a valuable candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine has also been studied to assess its suitability for drug development. In animal models, this compound exhibits good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the brain. The half-life of the compound is moderate, allowing for once-daily dosing regimens in clinical settings.

Toxicity studies have shown that 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine has a low toxicity profile at therapeutic doses. In acute toxicity tests, no significant adverse effects were observed in animals administered high doses of the compound. Chronic toxicity studies are ongoing to further evaluate its safety over extended periods of use.

The synthesis of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine involves several steps, including the formation of the pyridazine core and subsequent functionalization with methoxy and piperazine groups. Various synthetic routes have been reported in the literature, each with its own advantages in terms of yield and purity. The choice of synthetic method depends on factors such as scalability and cost-effectiveness for industrial production.

In conclusion, 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine (CAS No. 2090944-13-9) is a promising compound with diverse biological activities and favorable pharmacological properties. Its potential applications in anti-inflammatory and neuroprotective therapies make it an attractive target for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and therapeutic potential, paving the way for its use in clinical settings.

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